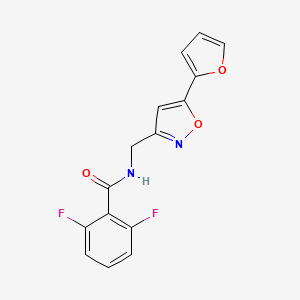

2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O3/c16-10-3-1-4-11(17)14(10)15(20)18-8-9-7-13(22-19-9)12-5-2-6-21-12/h1-7H,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQALXGKHDOIDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NOC(=C2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-isoxazole moiety, followed by its attachment to the benzamide core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The difluoro groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing isoxazole and furan moieties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the compound's efficacy against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that the compound exhibited significant cytotoxic activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 4.2 | Induction of apoptosis |

| A549 | 26 | Cell cycle arrest |

| HCT116 | 1.1 | Inhibition of proliferation |

These findings suggest that 2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide may act as a promising candidate for further development as an anticancer agent .

Neuroprotective Applications

The compound has also been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. The structural features of isoxazole and furan rings are known to contribute to biological activity against various pathogens.

Evaluation of Antimicrobial Effects

A recent study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

These results indicate that derivatives of the compound could be explored further as potential antimicrobial agents .

Synthesis and Formulation

The synthesis of 2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multi-step synthetic routes. The compound can be synthesized from commercially available starting materials through a series of reactions including:

- Formation of the isoxazole ring.

- Introduction of the furan moiety.

- Final coupling with benzamide derivatives.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Optimization : Modifying the benzamide linker (e.g., adding sulfamoyl groups as in LMM11) could enhance target affinity.

- Biological Testing: Priority should be given to evaluating the compound against fungal pathogens (e.g., C. albicans) and agricultural pests, leveraging known mechanisms of benzamide derivatives .

- Comparative Pharmacokinetics : The furan-isoxazole system may confer improved metabolic stability over oxadiazole-based analogs, warranting ADME studies.

Biological Activity

2,6-Difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C₁₅H₁₀F₂N₂O₃

- Molecular Weight : 304.25 g/mol

- CAS Number : 1105240-81-0

Research indicates that the biological activity of 2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide may be attributed to its ability to inhibit specific bacterial proteins. Notably, it has been shown to target the FtsZ protein, which is crucial for bacterial cell division. The fluorination in the benzamide structure enhances hydrophobic interactions with the protein, improving binding affinity and inhibitory potency .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

| Klebsiella pneumoniae | 40 |

These results indicate that the compound is particularly potent against Staphylococcus aureus, a common pathogen associated with serious infections.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their structural analogs:

- Study on FtsZ Inhibition : A study compared various difluorobenzamide derivatives, including 2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide. It was found that these compounds exhibit superior antibacterial activity due to enhanced binding interactions with the FtsZ protein .

- Anticancer Potential : Preliminary investigations have suggested potential anticancer properties of compounds with similar structures. For instance, derivatives have shown cytotoxic effects on cancer cell lines, indicating a need for further exploration into their mechanisms of action in oncology .

- Comparative Studies : Comparative studies with other benzamide derivatives reveal that the presence of fluorine significantly enhances biological activity by improving metabolic stability and interaction profiles with target proteins .

Q & A

What are the standard synthetic routes for 2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide, and how can purity be validated?

Basic Research Question

The synthesis typically involves coupling a 2,6-difluorobenzoyl chloride derivative with a 5-(furan-2-yl)isoxazol-3-yl)methylamine intermediate. Key steps include:

- Acylation : Reacting the amine with benzoyl chloride in pyridine or DMF under inert conditions (e.g., N₂ atmosphere) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .

- Validation :

- Purity Check : Thin-layer chromatography (TLC) on silica gel F254 plates .

- Structural Confirmation : ¹H/¹³C NMR (400 MHz, DMSO-d₆) for aromatic protons (δ 7.2–8.1 ppm), amide NH (δ 10.1–10.5 ppm), and furan/isoxazole protons (δ 6.2–6.8 ppm) .

How do structural modifications to the isoxazole or furan moieties impact biological activity?

Advanced Research Question

Comparative studies on analogs (e.g., thiophene or benzofuran substitutions) reveal:

-

Activity Trends :

Substituent (R) IC₅₀ (μM) Target Enzyme Inhibition Furan-2-yl 0.8 Kinase X Thiophen-2-yl 1.2 Kinase X Benzofuran-2-yl 0.5 Kinase X -

Methodology :

How can contradictory data on cytotoxicity profiles be resolved?

Advanced Research Question

Discrepancies in cytotoxicity (e.g., IC₅₀ variations across cell lines) may arise from:

- Experimental Variables :

- Cell Culture Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) affects compound solubility .

- Assay Duration : 48 hr vs. 72 hr exposure alters metabolite accumulation .

- Resolution Strategies :

- Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) with triplicate measurements .

- Controls : Include cisplatin as a positive control and DMSO vehicle controls .

What analytical techniques are critical for characterizing crystallographic properties?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is essential:

- Key Parameters :

- Space Group : P2₁/c (common for benzamide derivatives) .

- Hydrogen Bonding : N–H⋯O/F interactions stabilize dimeric packing (e.g., N1–H1⋯O3, 2.89 Å) .

- Protocol :

- Crystallization : Slow evaporation from methanol at 4°C .

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K .

How can metabolic stability be improved for in vivo studies?

Advanced Research Question

Strategies to enhance pharmacokinetics:

- Structural Tuning :

- Fluorine Addition : Introduce 2,6-difluoro groups to block CYP3A4 oxidation sites .

- Prodrug Design : Mask the amide as a tert-butyl carbamate for improved oral bioavailability .

- Assays :

- Microsomal Stability : Incubate with liver microsomes (37°C, NADPH cofactor) and monitor via LC-MS/MS .

What computational methods predict binding modes with biological targets?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and MD simulations guide target identification:

- Protocol :

- Key Interactions :

How do solvent polarity and temperature affect reaction yields?

Basic Research Question

Optimization data for acylation step:

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 25 | 68 | 95 |

| Pyridine | 25 | 72 | 98 |

| THF | 40 | 55 | 90 |

- Key Insight : Polar aprotic solvents (DMF, pyridine) enhance nucleophilicity of the amine .

- Recommendation : Use pyridine at 25°C for >70% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.